molecular formula C14H12BF3KNO2 B1360909 Potassium (4-cbz-aminophenyl)trifluoroborate CAS No. 850623-45-9

Potassium (4-cbz-aminophenyl)trifluoroborate

Cat. No. B1360909
CAS RN: 850623-45-9
M. Wt: 333.16 g/mol
InChI Key: ADBHDDIXRRMUNK-UHFFFAOYSA-N
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Description

Potassium (4-cbz-aminophenyl)trifluoroborate, also known as Potassium[4-[(benzyloxycarbonyl)amino]phenyl]trifluoroborate, is a useful research chemical . Its CAS number is 850623-45-9 .


Molecular Structure Analysis

The molecular formula of this compound is C14H12BF3KNO2 . The IUPAC name is potassium;trifluoro- [4- (phenylmethoxycarbonylamino)phenyl]boranuide .


Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They offer several advantages over the corresponding boronic acids and esters .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 333.16 . It has a melting point of 250-266℃ . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Cross-Coupling Reactions

Potassium (4-cbz-aminophenyl)trifluoroborate and related compounds have notable applications in synthesis and cross-coupling reactions. For instance, potassium Boc-protected aminomethyltrifluoroborate, a primary aminomethyl equivalent, is synthesized through a "one-pot" process and utilized in Suzuki-Miyaura cross-coupling reactions with aryl and hetaryl chlorides, yielding good to excellent yields (Molander & Shin, 2011). Additionally, copper-catalyzed amination of potassium aryl trifluoroborates using aqueous ammonia demonstrates the conversion of these compounds into aryl amines, using water as a solvent under aerobic conditions (Liesen et al., 2012).

Metalation and Coupling

The metalation of aryl bromides bearing a potassium trifluoroborate moiety using alkyllithium reagents has been explored. These reactions, under optimized conditions, provide good yields of the corresponding alcohols when aldehydes or ketones are used as electrophilic partners (Molander & Ellis, 2006). Suzuki cross-coupling reactions of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates have also been reported, highlighting the stability and utility of these compounds in synthesis (Molander & Rivero, 2002).

Catalytic Applications

Potassium trifluoroborate salts have been used in various catalytic applications. The first cross-coupling reaction of potassium aryltrifluoroborates with organic chlorides in aqueous media catalyzed by an oxime-derived palladacycle is one such example, showcasing the versatility of these compounds (Alacid & Nájera, 2008).

Characterization and Analysis

The this compound compound and related salts have been the subject of various characterization and analysis studies. For instance, the characterization of potassium 2-phenylacetyl-trifluoroborate using spectroscopic methods and theoretical calculations in different phases provides insights into the stability and reactivity of these salts (Iramain et al., 2020).

Novel Synthetic Opportunities

Asymmetric alkyldifluoroboranes and their use in secondary amine synthesis highlight new synthetic opportunities using potassium trifluoroborate derivatives. These compounds are strong Lewis acids and have been used to prepare various organic compounds, such as (R)-2-phenylpyrrolidine, from boronic esters (Matteson & Kim, 2002).

Safety and Hazards

Potassium (4-cbz-aminophenyl)trifluoroborate is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

Potassium (4-cbz-aminophenyl)trifluoroborate plays a significant role in biochemical reactions, particularly in metal-catalyzed cross-coupling reactions . This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. It is known to interact with palladium and nickel catalysts, which are commonly used in cross-coupling reactions . The nature of these interactions involves the transfer of the trifluoroborate group to the catalyst, enabling the formation of new chemical bonds.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound has been shown to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in the levels of metabolites within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation . For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known for its stability, but it can degrade under certain conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are often dependent on the concentration and duration of exposure to the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain concentration levels.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play a role in metabolic processes . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. Additionally, this compound can influence the production and utilization of energy within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in certain cellular compartments. The transport and distribution of this compound can impact its activity and function, influencing its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall impact on cellular function.

properties

IUPAC Name

potassium;trifluoro-[4-(phenylmethoxycarbonylamino)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3NO2.K/c16-15(17,18)12-6-8-13(9-7-12)19-14(20)21-10-11-4-2-1-3-5-11;/h1-9H,10H2,(H,19,20);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBHDDIXRRMUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647713
Record name Potassium (4-{[(benzyloxy)carbonyl]amino}phenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850623-45-9
Record name Potassium (4-{[(benzyloxy)carbonyl]amino}phenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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